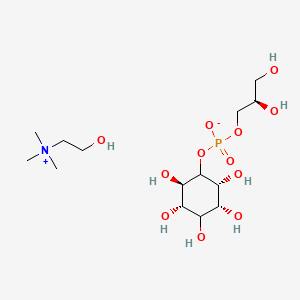
Glycerophosphoinositol (choline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycerophosphoinositol (choline) is a bioactive compound derived from the metabolism of phosphoinositides. It is a water-soluble phosphoinositide metabolite produced by all eukaryotic cells. This compound plays a crucial role in various cellular processes, including cell proliferation, survival, and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycerophosphoinositol (choline) is synthesized through the deacylation of membrane phosphoinositides. This process involves two sequential reactions catalyzed by phospholipase A2 and lysophospholipase . The most abundant enzyme responsible for these reactions is the α isoform of group IV phospholipase A2 (PLA2 IVα), which has been identified in thyroid cells and macrophages .
Industrial Production Methods
Industrial production of glycerophosphoinositol choline involves the extraction of phosphoinositides from biological sources, followed by enzymatic deacylation. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Glycerophosphoinositol (choline) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphorylated derivatives such as glycerophosphoinositol 4-phosphate and glycerophosphoinositol 4,5-bisphosphate .
Wissenschaftliche Forschungsanwendungen
Glycerophosphoinositol (choline) has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study phosphoinositide metabolism and signaling pathways.
Biology: Plays a role in cell proliferation, survival, and actin dynamics regulation.
Medicine: Investigated for its potential as an immunomodulator and its effects on T-cell signaling.
Industry: Utilized in the production of bioactive compounds and as an additive in various formulations.
Wirkmechanismus
Glycerophosphoinositol (choline) exerts its effects by modulating various signaling pathways. It activates kinases such as Lck and Src, which are involved in T-cell chemotaxis and actin cytoskeleton rearrangements . The compound also influences intracellular calcium levels and adenylyl cyclase activity, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerophosphoinositol: A closely related compound that participates in similar cellular processes.
Glycerophosphoinositol 4-phosphate: A phosphorylated derivative that regulates actin dynamics.
Glycerophosphoinositol 4,5-bisphosphate: Another phosphorylated derivative with distinct signaling roles.
Uniqueness
Glycerophosphoinositol (choline) is unique due to its specific role in modulating T-cell signaling and its potential as an immunomodulator. Its ability to influence multiple signaling pathways and cellular processes makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
425642-32-6 |
|---|---|
Molekularformel |
C14H32NO12P |
Molekulargewicht |
437.37 |
IUPAC-Name |
[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H19O11P.C5H14NO/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;1-6(2,3)4-5-7/h3-16H,1-2H2,(H,17,18);7H,4-5H2,1-3H3/q;+1/p-1/t3-,4?,5-,6+,7-,8-,9?;/m1./s1 |
InChI-Schlüssel |
PTZZCYHESHNXFL-RCEFGWESSA-M |
SMILES |
C[N+](C)(C)CCO.C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Glycerophosphoinositol choline; Plain; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


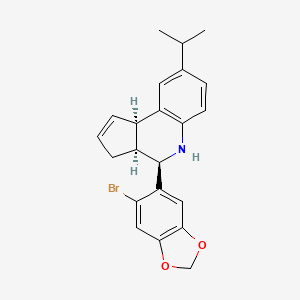
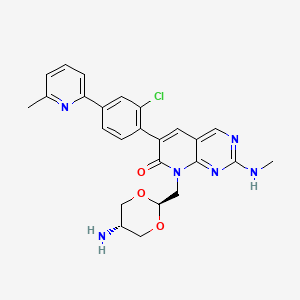
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)
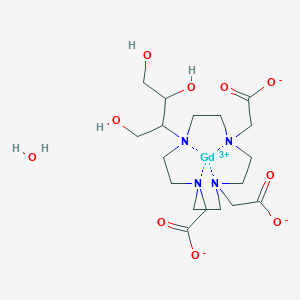
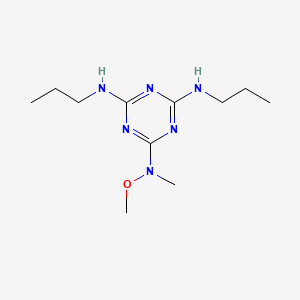
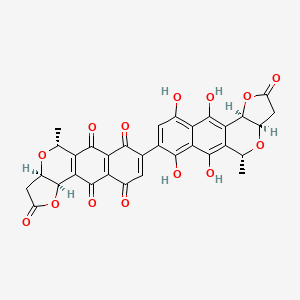
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
![6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B607596.png)
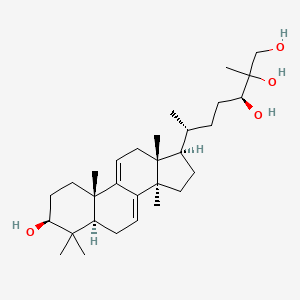


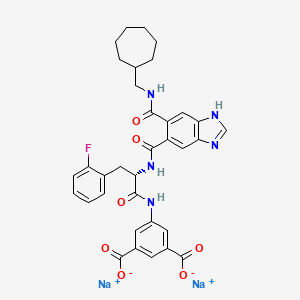
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)
